molecular formula C13H7ClN2O3 B1399689 5-Chloro-2-(4-nitrophenoxy)benzonitrile CAS No. 1284752-43-7

5-Chloro-2-(4-nitrophenoxy)benzonitrile

Cat. No.: B1399689
CAS No.: 1284752-43-7
M. Wt: 274.66 g/mol
InChI Key: HGBMZGVAQYVJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4-nitrophenoxy)benzonitrile is an organic compound with the molecular formula C13H7ClN2O3 It is a derivative of benzonitrile, featuring a chloro group at the 5-position and a nitrophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitrophenoxy)benzonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitroaniline with 4-nitrophenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or other strong bases in solvents like DMF.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially including carboxylic acids or other functional groups.

Scientific Research Applications

5-Chloro-2-(4-nitrophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 5-Chloro-2-(4-nitrophenoxy)benzonitrile depends on its application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and nitrophenoxy groups can participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the phenoxy group.

    4-Nitrophenol: Contains the nitrophenoxy group but lacks the benzonitrile structure.

    Benzonitrile: The parent compound without the chloro and nitrophenoxy substitutions.

Uniqueness

5-Chloro-2-(4-nitrophenoxy)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMZGVAQYVJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(4-nitrophenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(4-nitrophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.